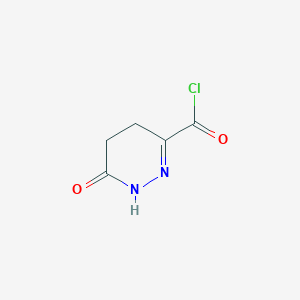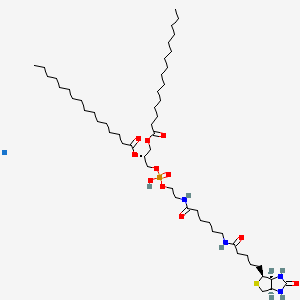
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt is a head group modified lipid containing biotinyl cap phosphoethanolamine. This compound is a phospholipid, a lipid component in cell membranes, and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of chloroform/methanol/water as solvents in a 65:35:8 v/v/v ratio .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phosphoethanolamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted phosphoethanolamine compounds .
Applications De Recherche Scientifique
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt is widely used in scientific research, including:
Chemistry: Used in the study of lipid membranes and their properties.
Biology: Employed in the investigation of cell membrane dynamics and protein-lipid interactions.
Medicine: Utilized in drug delivery systems and the development of lipid-based therapeutics.
Industry: Applied in the formulation of liposomes and other lipid-based products
Mécanisme D'action
The compound exerts its effects by integrating into lipid bilayers, thereby influencing membrane properties and dynamics. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and function. The biotinyl cap allows for specific binding interactions with biotin-binding proteins, facilitating targeted delivery and localization .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid without the biotinyl cap.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with a choline head group.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: A phospholipid with shorter fatty acid chains
Uniqueness
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt is unique due to its biotinyl cap, which allows for specific binding interactions and targeted applications. This feature distinguishes it from other similar phospholipids and enhances its utility in various research and industrial applications .
Propriétés
Formule moléculaire |
C53H99N4NaO11PS |
|---|---|
Poids moléculaire |
1054.4 g/mol |
InChI |
InChI=1S/C53H99N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-50(60)65-42-45(68-51(61)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2)43-67-69(63,64)66-41-40-55-49(59)35-28-27-33-39-54-48(58)36-32-31-34-47-52-46(44-70-47)56-53(62)57-52;/h45-47,52H,3-44H2,1-2H3,(H,54,58)(H,55,59)(H,63,64)(H2,56,57,62);/t45-,46+,47+,52+;/m1./s1 |
Clé InChI |
JXFQOXQSAGWJIJ-OHXMQTJZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
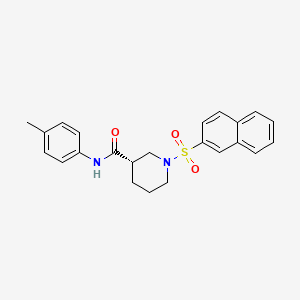
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
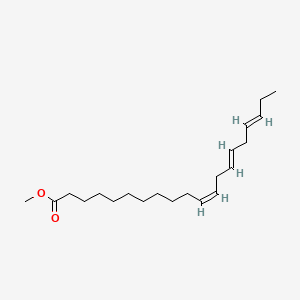
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
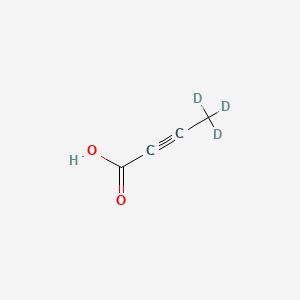

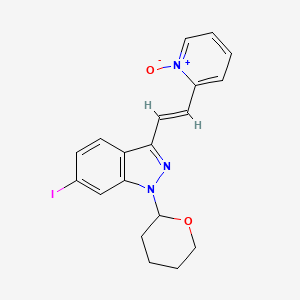
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
